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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzaldehyde

Cat. No.: B137498 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectra of 2-Fluoro-4-methylbenzaldehyde. The following data,

generated through computational methods, offers valuable insights into the molecular structure

and functional groups of this compound, serving as a crucial reference for its identification,

characterization, and application in scientific research and drug development.

Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides

detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and

¹³C NMR chemical shifts, splitting patterns, and coupling constants for 2-Fluoro-4-
methylbenzaldehyde are summarized below. These predictions are based on established

computational models that simulate the magnetic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for 2-Fluoro-4-methylbenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.2 Singlet 1H
Aldehyde Proton

(CHO)

7.8 Doublet of doublets 1H Aromatic Proton (H6)

7.1 Doublet 1H Aromatic Proton (H5)

7.0 Doublet 1H Aromatic Proton (H3)

2.4 Singlet 3H Methyl Protons (CH₃)

Table 2: Predicted ¹³C NMR Data for 2-Fluoro-4-methylbenzaldehyde

Chemical Shift (δ) ppm Assignment

191.0 Aldehyde Carbonyl (C=O)

163.0 (d, J ≈ 250 Hz) C2 (C-F)

145.0 C4

133.0 C1

131.0 C6

125.0 (d, J ≈ 15 Hz) C5

116.0 (d, J ≈ 25 Hz) C3

21.0 Methyl Carbon (CH₃)

Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The predicted characteristic IR absorption

bands for 2-Fluoro-4-methylbenzaldehyde are presented in Table 3. These frequencies

correspond to the vibrational modes of specific bonds within the molecule.

Table 3: Predicted IR Absorption Bands for 2-Fluoro-4-methylbenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2920, ~2860 Medium Methyl C-H Stretch

~2820, ~2720 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1700 Strong Aldehyde C=O Stretch

~1600, ~1480 Medium-Strong Aromatic C=C Bending

~1250 Strong C-F Stretch

Methodologies for Spectral Prediction
The predicted NMR and IR data presented in this guide are derived from computational

chemistry methods. These approaches utilize quantum mechanical calculations to model the

electronic structure of the molecule and predict its spectroscopic properties.

NMR Spectra Prediction: The chemical shifts and coupling constants for ¹H and ¹³C NMR

spectra are typically predicted using Density Functional Theory (DFT) calculations. A common

approach involves geometry optimization of the molecule's structure followed by the calculation

of NMR shielding tensors using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-

31G(d)). The calculated shielding constants are then converted to chemical shifts by

referencing them to a standard, such as tetramethylsilane (TMS).

IR Spectra Prediction: The prediction of IR spectra also relies on computational methods,

primarily DFT. After optimizing the molecular geometry to find its lowest energy conformation, a

frequency calculation is performed. This calculation determines the vibrational frequencies of

the molecule's bonds and their corresponding intensities, which directly correlate to the peaks

observed in an experimental IR spectrum.

Below is a graphical representation of the logical workflow for predicting spectroscopic data

from a chemical structure.
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Workflow for Spectroscopic Data Prediction
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Click to download full resolution via product page

Caption: A flowchart illustrating the computational workflow for predicting NMR and IR spectra.

Structural Assignment and Data Interpretation
The predicted spectral data aligns with the known structure of 2-Fluoro-4-
methylbenzaldehyde. The ¹H NMR spectrum is expected to show distinct signals for the

aldehyde proton, the three aromatic protons with their characteristic splitting patterns due to

fluorine and proton-proton coupling, and a singlet for the methyl group. The ¹³C NMR spectrum

will feature a downfield signal for the carbonyl carbon, a carbon directly bonded to fluorine

exhibiting a large coupling constant, and distinct signals for the other aromatic and methyl

carbons.

The IR spectrum is predicted to be dominated by a strong carbonyl stretch around 1700 cm⁻¹,

characteristic of an aldehyde. The presence of aromatic C-H, methyl C-H, and a strong C-F

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b137498?utm_src=pdf-body-img
https://www.benchchem.com/product/b137498?utm_src=pdf-body
https://www.benchchem.com/product/b137498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stretching vibration further confirms the molecular structure.

This in-depth predicted analysis of the NMR and IR spectra of 2-Fluoro-4-
methylbenzaldehyde provides a valuable spectroscopic fingerprint for this compound. It can

be a powerful tool for researchers and scientists in confirming its synthesis, assessing its purity,

and as a basis for further structural and functional studies.

To cite this document: BenchChem. [Spectroscopic Insights into 2-Fluoro-4-
methylbenzaldehyde: A Predicted Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137498#predicted-nmr-and-ir-spectra-of-2-fluoro-4-
methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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